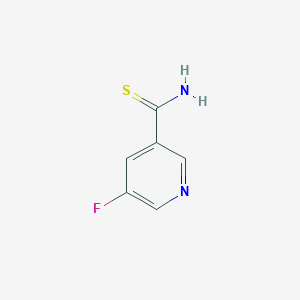

5-Fluoropyridine-3-carbothioamide

Descripción

5-Fluoropyridine-3-carbothioamide is a fluorinated pyridine derivative with the molecular formula C₆H₅FN₂S and a molecular weight of 156.18 g/mol This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a carbothioamide group on the pyridine ring

Propiedades

IUPAC Name |

5-fluoropyridine-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2S/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPAPSBWERDQTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluoropyridine with thiourea under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 5-Fluoropyridine-3-carbothioamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoropyridine-3-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

5-Fluoropyridine-3-carbothioamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique functional groups make it a useful probe in studying biological systems and enzyme interactions.

Mecanismo De Acción

The mechanism of action of 5-Fluoropyridine-3-carbothioamide involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding to enzymes and receptors, potentially inhibiting or modifying their activity. The carbothioamide group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Fluoropyridine-2-carbothioamide

- 5-Fluoropyridine-4-carbothioamide

- 3-Fluoropyridine-2-carbothioamide

Uniqueness

5-Fluoropyridine-3-carbothioamide is unique due to the specific positioning of the fluorine atom and the carbothioamide group on the pyridine ring. This positioning can significantly influence the compound’s reactivity and interactions compared to its isomers. The presence of the fluorine atom enhances the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications .

Actividad Biológica

5-Fluoropyridine-3-carbothioamide is a fluorinated pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique functional groups, has been investigated for various applications, including as an anticancer agent and a probe in biochemical studies.

Chemical Structure and Properties

This compound contains a fluorine atom attached to a pyridine ring, which significantly influences its chemical behavior. The presence of the carbothioamide group enhances its reactivity and interaction with biological targets. The fluorine atom increases lipophilicity and metabolic stability, which are advantageous for drug-like properties.

| Property | Details |

|---|---|

| Molecular Formula | CHFNS |

| Molecular Weight | 158.19 g/mol |

| Solubility | Soluble in DMSO and other organic solvents |

| Functional Groups | Fluorine, thioamide |

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that related fluorinated compounds inhibit cancer cell proliferation effectively, with inhibition rates ranging from 48% to 59% at varying concentrations . The mechanism of action is believed to involve interference with DNA synthesis and repair processes, similar to other fluorinated pyrimidines like fluorouracil.

2. Enzyme Interactions

The compound has been shown to interact with various enzymes, making it a useful probe for studying enzyme kinetics and mechanisms. Its unique structure allows it to bind selectively to certain enzyme active sites, potentially leading to the development of enzyme inhibitors.

The biological activity of this compound can be attributed to several molecular mechanisms:

- DNA Binding : The compound may intercalate into DNA or inhibit enzymes involved in DNA replication.

- Enzyme Inhibition : It can act as an inhibitor for key metabolic enzymes, altering metabolic pathways crucial for cancer cell survival .

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was found to inhibit enzyme activity significantly, suggesting its potential role as a therapeutic agent targeting metabolic disorders .

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : As a building block for synthesizing more complex fluorinated compounds.

- Biochemical Probes : Useful in studying biological systems and enzyme interactions due to its unique functional groups.

- Pharmaceutical Development : Explored for its potential as an anticancer agent due to its inhibitory effects on cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.